

# AZD9898: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

## **Executive Summary**

AZD9898, a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, was investigated as a potential oral treatment for asthma. Developed by AstraZeneca, the compound showed promise in preclinical studies, effectively inhibiting the production of cysteinyl leukotrienes (CysLTs), key mediators in the inflammatory cascade of asthma. Despite its promising preclinical profile, the development of AZD9898 was discontinued during Phase I clinical trials due to a lack of demonstrated efficacy in human subjects. This in-depth guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD9898, presenting key data and experimental methodologies for the scientific community.

# Introduction: The Rationale for LTC4 Synthase Inhibition in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent inflammatory mediators that play a central role in the pathophysiology of asthma. They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[1]



The biosynthesis of CysLTs is initiated by the conversion of arachidonic acid to LTA4. LTC4 synthase, a key enzyme in this pathway, catalyzes the conjugation of LTA4 with glutathione to form LTC4, the parent CysLT. Inhibition of LTC4 synthase, therefore, represents a targeted therapeutic strategy to reduce the production of all CysLTs and thereby ameliorate the inflammatory processes in asthma.

## **Discovery and Preclinical Development**

**AZD9898** was identified as a promising LTC4 synthase inhibitor through a screening program. [1] The compound demonstrated high potency and selectivity in a variety of preclinical assays.

### In Vitro Potency and Selectivity

**AZD9898** exhibited picomolar inhibitory activity against LTC4 synthase. Key in vitro potency data are summarized in the table below.

| Assay Type           | System                                                    | Parameter | Value   | Reference |
|----------------------|-----------------------------------------------------------|-----------|---------|-----------|
| Enzyme<br>Inhibition | Recombinant<br>Human LTC4S                                | IC50      | 0.28 nM | [1]       |
| Cellular Assay       | Human<br>Peripheral Blood<br>Mononuclear<br>Cells (PBMCs) | IC50,free | 6.2 nM  | [1]       |

## **In Vivo Pharmacodynamics**

The in vivo efficacy of **AZD9898** was evaluated in a calcium ionophore-stimulated rat model. Oral administration of **AZD9898** demonstrated a dose-dependent inhibition of LTC4 production. [1]

| Animal Model                               | Parameter          | Value | Reference |
|--------------------------------------------|--------------------|-------|-----------|
| Calcium Ionophore-<br>Stimulated Rat Model | in vivo, IC50,free | 34 nM | [1]       |



Pharmacodynamic results from preclinical studies in asthma were also presented at the 27th Annual Congress of the European Respiratory Society (ERS) in 2017.[2]

## **Signaling Pathway**

The following diagram illustrates the leukotriene biosynthetic pathway and the site of action for **AZD9898**.



Click to download full resolution via product page

Caption: Leukotriene Biosynthetic Pathway and AZD9898 Mechanism of Action.

## **Clinical Development**

A Phase I clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AZD9898** in healthy volunteers and asthma patients.[3]

## **Phase I Trial Design**

The study was a randomized, placebo-controlled, single and multiple ascending dose trial. Part 1 of the study, the single ascending dose in healthy volunteers, was completed.[3]



| Parameter               | Description                                                                                                                                                                                                                             |  |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Official Title          | A Phase I, Randomized, Placebo-Controlled Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single and Multiple Ascending Oral Doses of AZD9898 in Healthy Volunteers and Asthma Patients |  |
| ClinicalTrials.gov ID   | NCT03140072                                                                                                                                                                                                                             |  |
| Phase                   | Phase 1                                                                                                                                                                                                                                 |  |
| Study Design            | Randomized, Placebo-Controlled, Double-Blind, Parallel Assignment                                                                                                                                                                       |  |
| Primary Purpose         | Treatment                                                                                                                                                                                                                               |  |
| Enrollment              | 34 participants                                                                                                                                                                                                                         |  |
| Study Start Date        | May 10, 2017                                                                                                                                                                                                                            |  |
| Primary Completion Date | August 23, 2017                                                                                                                                                                                                                         |  |

## **Discontinuation of Development**

The development of **AZD9898** was prematurely terminated after an interim review of the Phase I data.[2][4] The sponsor, AstraZeneca, stopped the study due to a lack of the required effect of **AZD9898** on urinary leukotriene E4 (uLTE4) levels versus placebo at the highest dose tested. [3]

# **Experimental Protocols Leukotriene C4 Synthase Inhibition Assay**

Objective: To determine the in vitro inhibitory potency of **AZD9898** against recombinant human LTC4 synthase.

Methodology: A general protocol for determining the IC50 values for LTC4 synthase inhibitors is as follows:



- A 96-well format assay is utilized.
- A solution of the test compound (e.g., AZD9898) in DMSO is added to a test solution containing recombinant human LTC4 synthase, glutathione (GSH), and a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.8 with 0.05% Triton X-100).
- The mixture is incubated on ice for a defined period (e.g., 30 minutes).
- The enzymatic reaction is initiated by the addition of LTA4.
- The formation of LTC4 is measured by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
- IC50 values are calculated from the dose-response curves.

### **Calcium Ionophore-Stimulated Rat Model**

Objective: To assess the in vivo pharmacodynamic effect of orally administered **AZD9898** on LTC4 production in rats.

Methodology: While the specific protocol for the **AZD9898** study is not publicly available, a general approach for this type of model involves:

- Fasted male Sprague-Dawley rats are used.
- Animals are dosed orally with the test compound (AZD9898) or vehicle.
- After a specified time, a calcium ionophore (e.g., A23187) is administered to stimulate leukotriene synthesis.
- Blood samples are collected at various time points.
- Plasma levels of LTC4 are quantified using a validated analytical method, such as ELISA or LC-MS/MS.
- The in vivo IC50 is determined by analyzing the relationship between the free plasma concentration of the drug and the inhibition of LTC4 production.



### Conclusion

**AZD9898** is a potent inhibitor of LTC4 synthase that showed significant promise in preclinical models of asthma. However, the compound failed to demonstrate a significant pharmacodynamic effect on the target pathway in a Phase I clinical trial, leading to the discontinuation of its development. The data and methodologies presented in this guide provide valuable insights for researchers in the field of respiratory drug discovery and highlight the challenges of translating preclinical potency into clinical efficacy.

## **Workflow and Logical Relationships**





Click to download full resolution via product page

Caption: High-level workflow of the **AZD9898** discovery and development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD 9898 AdisInsight [adisinsight.springer.com]
- 3. A Phase I study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of AZD9898 [astrazenecaclinicaltrials.com]
- 4. AstraZeneca Drops Phase III Asthma Drug as Company Posts Disappointing 2017
   Financials BioSpace [biospace.com]
- To cite this document: BenchChem. [AZD9898: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605789#discovery-and-development-history-of-azd9898]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com